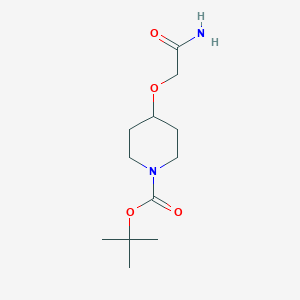

4-Carbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester

Descripción general

Descripción

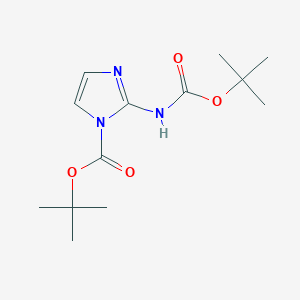

“4-Carbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals . It is also known by other names such as “4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester” and "tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate" . The empirical formula of this compound is C12H21NO3 .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method is the Steglich Esterification, which is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . This method is particularly convenient for the formation of tert-butyl esters .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a molecular formula of C12H22N2O4 and a molecular weight of 258.31 g/mol. The structure of this compound has been confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For instance, it has been found that this compound can be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters .Aplicaciones Científicas De Investigación

4-Carbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential use in various scientific research applications. It has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of drugs and drug-like compounds. It has also been used in the synthesis of inhibitors of enzymes such as phosphatases and proteases. Additionally, it has been used in the synthesis of inhibitors of ion channels, such as the GluR6-GluR7 receptor complex.

Mecanismo De Acción

Target of Action

The primary target of the compound “4-Carbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester” is the SK1 subtype of Human Small-Conductance Ca2±Activated K+ Channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the cellular excitability.

Mode of Action

The compound acts as an activator of small-conductance Ca2±activated K+ (SK, KCa2) channels . It is distinguished from previously published positive modulators of SK channels in several aspects. It is the first SK1-selective compound described, with an EC50 value of 8.2 ± 0.8 μM .

Biochemical Pathways

The compound affects the calcium-response curve of hSK1, left-shifting it from an EC50 (Ca2+) value of 410 ± 20 nM to 240 ± 10 nM in the presence of 10 μM of the compound . This indicates that the compound enhances the sensitivity of the channel to calcium, thereby affecting the calcium signaling pathway.

Result of Action

The activation of the SK1 channels by the compound results in an increase in the maximal current at saturating Ca2+ . This suggests that the compound could enhance the conductance of these channels, thereby affecting the excitability of the cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-Carbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester in laboratory experiments include its ease of synthesis, its low cost, and its low toxicity. Additionally, it is a versatile compound that can be used in a wide range of experiments. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several potential future directions for the use of 4-Carbamoylmethoxy-piperidine-1-carboxylic acid tert-butyl ester. It could be used in the synthesis of new drugs and drug-like compounds, as well as in the synthesis of new inhibitors of enzymes, ion channels, and other proteins. Additionally, it could be used to study the mechanism of action of peptides and peptidomimetics, as well as to study the effects of anti-inflammatory and analgesic compounds. Finally, it could be used to study the effects of histamine release from mast cells.

Propiedades

IUPAC Name |

tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)17-8-10(13)15/h9H,4-8H2,1-3H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFHYLRXARSNKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

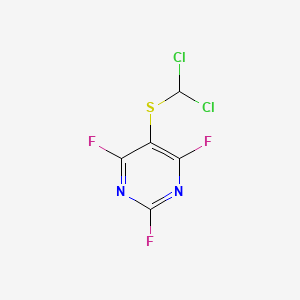

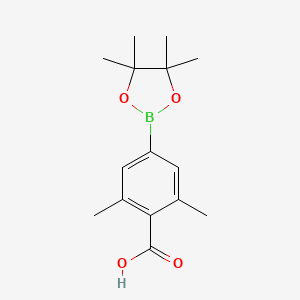

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)

![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)